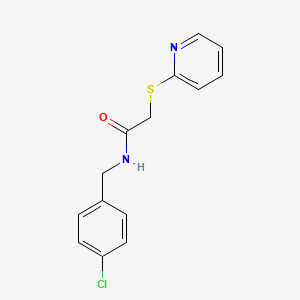![molecular formula C15H22N2O B5865569 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol, also known as PPE, is a chemical compound that has been widely studied for its potential therapeutic applications. PPE belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and noradrenaline in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of GABA, serotonin, and noradrenaline in the brain. This compound has also been shown to decrease the levels of corticosterone, a stress hormone. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol in lab experiments is its high purity and yield. This compound has been shown to be stable under various conditions, which makes it suitable for use in different experimental settings. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol. One area of interest is its potential use in the treatment of alcohol addiction. This compound has been shown to reduce alcohol consumption in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to exhibit antinociceptive effects in animal models, and further studies are needed to determine its potential as a pain medication. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with ethylene oxide in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield this compound. This method has been reported to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, alcohol addiction, and schizophrenia.
Propiedades
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-7,18H,8-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOZWXHHYZCCSB-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

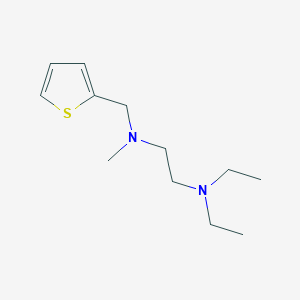
![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
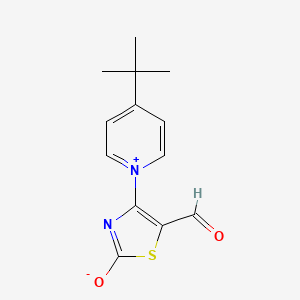
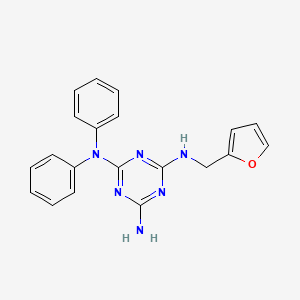
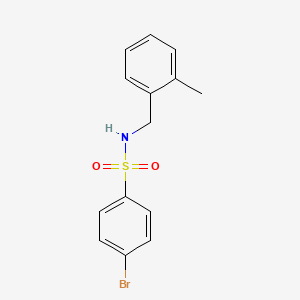
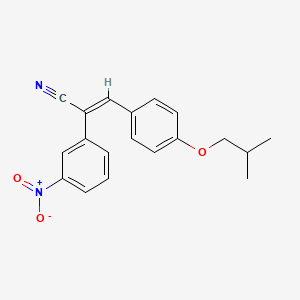
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)

